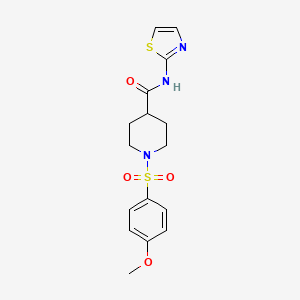
1-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
描述
1-((4-Methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 4-methoxyphenylsulfonyl group and a thiazol-2-yl moiety.
属性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-13-2-4-14(5-3-13)25(21,22)19-9-6-12(7-10-19)15(20)18-16-17-8-11-24-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPICNMHDPXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 449.6 g/mol
- CAS Number : 941982-14-5
Research has indicated that compounds containing thiazole and piperidine moieties often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antitumor Activity : Thiazole derivatives have been shown to possess significant anticancer properties. The presence of the thiazole ring in this compound may contribute to its cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that similar thiazole-containing compounds exhibit IC values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Properties : The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are known for their efficacy against a broad spectrum of bacteria. In vitro studies on related compounds have shown promising results in inhibiting bacterial growth, particularly against gram-positive pathogens .
- Neuroprotective Effects : Some analogs of thiazole derivatives have been explored for their neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The methoxyphenyl group may enhance bioavailability and facilitate penetration through the blood-brain barrier .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- Antitumor Activity Study : A study evaluated a series of thiazole derivatives, including those with piperidine structures, showing that modifications at the phenyl and thiazole positions significantly enhanced cytotoxicity against A431 and Jurkat cell lines, with some compounds exhibiting better activity than doxorubicin .
- Antimicrobial Evaluation : In a comparative study of various sulfonamide derivatives, the compound demonstrated notable antimicrobial activity with inhibition zones comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
- Neuroprotective Effects : Research focusing on thiazole derivatives indicated that certain modifications could lead to improved neuroprotective effects in models of oxidative stress, supporting further exploration into their use for treating neurodegenerative conditions .
相似化合物的比较
Table 1: Impact of Sulfonyl Substituents on Physicochemical Properties
| Compound Name | Sulfonyl Group | Molecular Weight | Yield (%) | ClogP* |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | ~422.5† | N/A | ~2.8 |
| 4–9 (3-Fluorophenyl) | 3-Fluorophenyl | 452.5 | 47–72 | ~3.1 |
| CAS 941962-26-1 (4-Chlorophenyl) | 4-Chlorophenyl | 450.0 | N/A | ~3.5 |
| 4–23 (2,4-Dimethoxyphenyl) | 2,4-Dimethoxyphenyl | 488.5 | 62 | ~2.2 |
*Estimated using fragment-based methods. †Calculated based on molecular formula.
Thiazole Ring Modifications
The thiazol-2-yl group in the target compound is a common feature in analogs with diverse biological activities:
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide : Exhibits cardioprotective effects superior to Levocarnitine, attributed to the 4-methoxyphenyl-thiazole motif’s ability to mitigate hypoxic stress .
- THPA6 (1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one): Demonstrates a low ulcer index (0.58 ± 0.08), suggesting that the thiazole-4-methoxyphenyl combination enhances gastrointestinal safety .
- Compound 74 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) : Features additional benzoyl and cyclopropane groups, expanding its target profile but complicating synthesis (20% yield) .
常见问题
Q. Advanced
- pH Stability : Incubate in buffers (pH 2.0–7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS. notes sulfonamide hydrolysis as a key degradation pathway under acidic conditions .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to quantify half-life (t) and intrinsic clearance (CL) .
- Light/Heat Sensitivity : Accelerated stability testing (40°C/75% RH, ICH guidelines) to identify degradation products and recommend storage conditions (-20°C, desiccated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


